Methyl (oxolan-2-ylidene)acetate

Description

Significance of the Oxolan-2-ylidene Acetate (B1210297) Motif as a Versatile Synthetic Intermediate

The oxolan-2-ylidene acetate motif, the core structure of Methyl (oxolan-2-ylidene)acetate, serves as a highly versatile synthetic intermediate in organic chemistry. This structural unit is a type of cyclic enol ether, which is a key component in the synthesis of a wide array of more complex molecules. The reactivity of the enol ether's carbon-carbon double bond allows it to participate in various chemical transformations.

The utility of this motif is rooted in its ability to act as a precursor for constructing larger, polyfunctionalized cyclic ether systems. thieme-connect.com These systems are the foundational backbones of numerous biologically active natural products, such as polyether antibiotics and marine toxins. thieme-connect.com The strategic placement of the ester group provides a handle for further chemical modifications, including hydrolysis, amidation, or reduction, thereby expanding its synthetic potential. For instance, related ylidene acetate structures are employed in palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds, demonstrating their value as building blocks in complex synthesis. nih.gov

Historical Context of Synthetic Methodological Development for Related Enol Ether Systems

The development of synthetic methods for enol ethers, particularly cyclic variants, has a rich history. Early methods often faced challenges related to yield, regioselectivity, and the use of harsh reagents. Over the decades, significant progress has been made, leading to more efficient and generalizable procedures.

Historically, the synthesis of cyclic enol ethers involved various approaches, including the elimination reactions of halo-ethers or the isomerization of allylic ethers. acs.org A notable advancement came with the development of methods utilizing acetals as precursors. For example, a general method reported by Paul G. Gassman and Stephen J. Burns involves the treatment of cyclic acetals with trimethylsilyl (B98337) triflate (TMSOTf) and a hindered base like N,N-diisopropylethylamine (DIPEA). acs.orgacs.org This approach proved effective for a wide variety of cyclic ketones, providing the corresponding cyclic methyl vinyl ethers in good yields (72-94%). acs.org Other strategies have focused on the Wittig reaction or related olefination reactions on lactones, which directly install the exocyclic double bond characteristic of the ylidene acetate structure. The continuous refinement of these synthetic strategies has made compounds like this compound more accessible for research and application. thieme-connect.com

Scope and Research Focus on this compound and Analogous Cyclic Ylidene Acetates in Academic Studies

Academic research on this compound and its analogues focuses on exploring their reactivity and application in novel synthetic transformations. Studies often investigate how the ring size and substituents on the cyclic ylidene acetate framework influence chemical behavior. Analogues with different ring systems, such as oxetane (B1205548) (four-membered ring) or indole (B1671886) (a bicyclic system), are frequently synthesized to compare their properties and synthetic utility.

For example, research has been conducted on the synthesis of (2-oxoindolin-3-ylidene)methyl acetates through palladium-catalyzed C-H functionalization, highlighting a modern approach to creating complex ylidene structures. nih.govnih.gov Similarly, other studies have focused on creating and characterizing Schiff base derivatives, such as (E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate, to evaluate their potential as anion sensors or for their interactions with biological molecules like DNA. nih.govconsensus.app The synthesis of these diverse analogues allows chemists to fine-tune the electronic and steric properties of the ylidene acetate core for specific applications in materials science and medicinal chemistry.

Properties of this compound and Its Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 362706-22-7 | C₇H₁₀O₃ | 142.15 |

| Methyl 2-(oxetan-3-ylidene)acetate | 1105665-34-6 | C₆H₈O₃ | 128.13 |

| (E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate | Not Available | C₁₄H₁₃NO₃ | 243.26 |

| (E)-(2-oxoindolin-3-ylidene)methyl acetate | 1027993-86-5 | C₁₁H₉NO₃ | 203.19 |

Data sourced from various chemical databases and research articles. nih.govsigmaaldrich.comchemicalbook.com

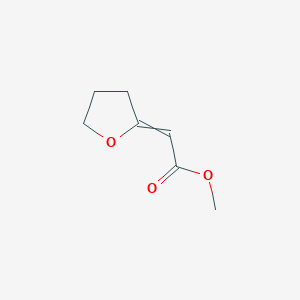

Structure

2D Structure

3D Structure

Properties

CAS No. |

52196-15-3 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

methyl 2-(oxolan-2-ylidene)acetate |

InChI |

InChI=1S/C7H10O3/c1-9-7(8)5-6-3-2-4-10-6/h5H,2-4H2,1H3 |

InChI Key |

IDQLRMOCCRRXCS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=C1CCCO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Oxolan 2 Ylidene Acetate and Analogues

Olefination Strategies for Exocyclic Double Bond Formation

The creation of the exocyclic double bond in methyl (oxolan-2-ylidene)acetate is commonly achieved through olefination reactions of a suitable γ-lactone precursor, most notably γ-butyrolactone. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons reaction, are powerful tools for this transformation.

Wittig Olefination Variants in Ylidene Acetate (B1210297) Synthesis

The Wittig reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene. wikipedia.orglibretexts.org In the context of synthesizing this compound, the carbonyl partner is γ-butyrolactone. The ylide, typically a phosphonium (B103445) ylide, is prepared by treating a tri-substituted phosphine (B1218219) with an alkyl halide, followed by deprotonation with a strong base. adichemistry.comyoutube.com

The stability of the phosphorus ylide is a critical factor influencing the reactivity and stereochemical outcome of the Wittig reaction. adichemistry.comnumberanalytics.com Ylides are classified as stabilized, semi-stabilized, or unstabilized based on the substituents on the carbanionic center. wikipedia.org

Stabilized ylides contain an electron-withdrawing group (e.g., ester, ketone) adjacent to the negatively charged carbon. adichemistry.comnumberanalytics.com This delocalization of the negative charge through resonance increases the ylide's stability. youtube.comnumberanalytics.com For the synthesis of this compound, a stabilized ylide such as (methoxycarbonylmethylene)triphenylphosphorane is employed. These ylides are generally more stable and less reactive than their unstabilized counterparts. adichemistry.commasterorganicchemistry.com

Unstabilized ylides have alkyl or hydrogen substituents on the carbanionic carbon and are consequently more reactive and less stable. wikipedia.orgadichemistry.com They typically favor the formation of (Z)-alkenes. wikipedia.orgquora.com

The choice between a stabilized and an unstabilized ylide has a profound impact on the stereoselectivity of the olefination.

The geometry of the resulting alkene in a Wittig reaction is highly dependent on the nature of the ylide used. wikipedia.orgchemtube3d.com

Stabilized ylides , such as the one required for this compound synthesis, predominantly yield the (E)-isomer . wikipedia.orgquora.com The reaction proceeds through a reversible formation of an oxaphosphetane intermediate. adichemistry.comquora.com The thermodynamic stability of the anti-oxaphosphetane, which leads to the (E)-alkene, governs the product distribution. chemtube3d.com

Unstabilized ylides generally lead to the (Z)-isomer with high selectivity. wikipedia.orgquora.com This outcome is a result of kinetic control, where the less sterically hindered syn-oxaphosphetane intermediate forms faster and rapidly decomposes to the (Z)-alkene. chemtube3d.comyoutube.com

The stereochemical outcome can also be influenced by reaction conditions, such as the presence of lithium salts, which can affect the equilibration of intermediates. wikipedia.orgnih.gov

While γ-butyrolactone is the direct precursor for the oxolane ring in this compound, the Wittig reaction is broadly applicable to a wide range of aldehydes and ketones. wikipedia.orglibretexts.org This versatility allows for the synthesis of a diverse array of α-alkylidene lactone analogues by starting with substituted γ-butyrolactones. The reaction is generally high-yielding for di- and tri-substituted alkenes from aldehydes and ketones. However, the synthesis of tetra-substituted alkenes from ketones can be less efficient due to steric hindrance. adichemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction for Oxolan-2-ylidene Acetate Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions instead of phosphonium ylides. wikipedia.orgclockss.orgyoutube.com These carbanions are generated by treating a phosphonate ester with a base. youtube.com For the synthesis of this compound, a phosphonate ester like methyl (dimethoxyphosphoryl)acetate would be the reagent of choice.

A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup, simplifying purification. organic-chemistry.orgorgsyn.org Furthermore, phosphonate carbanions are generally more nucleophilic than the corresponding stabilized Wittig ylides, often leading to better yields, even with sterically hindered ketones. orgsyn.org

The HWE reaction begins with the deprotonation of the phosphonate to form a phosphonate carbanion. wikipedia.org The choice of base is crucial and can influence the stereoselectivity of the reaction. Common bases include sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and butyllithium (B86547) (BuLi). organic-chemistry.org

Systematic studies have shown that the stereochemical outcome, particularly the E/Z ratio of the resulting alkene, can be fine-tuned by several factors:

Cation Effects : Lithium salts tend to favor (E)-stereoselectivity more than sodium or potassium salts. wikipedia.org

Temperature : Higher reaction temperatures generally lead to increased (E)-selectivity. wikipedia.org

Aldehyde Structure : Increased steric bulk of the aldehyde partner also promotes the formation of the (E)-isomer. wikipedia.org

The HWE reaction typically shows a strong preference for the formation of (E)-alkenes, which aligns with the desired stereochemistry for many applications of this compound. wikipedia.orgorganic-chemistry.org However, modifications such as the Still-Gennari protocol can be employed to favor the (Z)-isomer if required. youtube.comnih.gov

Research Findings on HWE Reaction Conditions

The following table summarizes the influence of various parameters on the stereoselectivity of the HWE reaction based on studies by Thompson and Heathcock, who investigated the reaction of methyl 2-(dimethoxyphosphoryl)acetate with different aldehydes. wikipedia.org

| Parameter | Condition Favoring (E)-Isomer |

| Cation | Li⁺ > Na⁺ > K⁺ |

| Temperature | Higher temperatures (e.g., 23 °C vs. -78 °C) |

| Aldehyde Steric Bulk | Increased steric hindrance |

Diastereoselectivity and Enantioselectivity in HWE Processes

The stereochemical outcome of the HWE reaction, yielding either the (E)- or (Z)-diastereomer of the exocyclic double bond, is a critical aspect of the synthesis of this compound and its analogues. Generally, the HWE reaction with stabilized ylides, such as those derived from phosphonoacetates, favors the formation of the thermodynamically more stable (E)-isomer. organic-chemistry.orgmdpi.com However, the E/Z selectivity can be significantly influenced by several factors, including the structure of the phosphonate reagent, the reaction conditions, and the nature of the base and its counter-ion. researchgate.netnih.gov

For instance, the use of phosphonates with electron-withdrawing groups on the phosphorus atom, a hallmark of the Still-Gennari modification, can dramatically shift the selectivity towards the (Z)-isomer. nrochemistry.commdpi.com This is attributed to the accelerated elimination of the oxaphosphetane intermediate under kinetic control. mdpi.com The choice of base and cation is also pivotal. While strong bases like sodium hydride often lead to higher (E)-selectivity, milder conditions employing bases such as DBU in the presence of lithium or magnesium salts can be used to modulate the stereochemical outcome and are particularly useful for base-sensitive substrates. wikipedia.orgnih.gov Temperature also plays a crucial role; lower temperatures often favor the formation of the kinetic (Z)-product, whereas higher temperatures allow for equilibration to the thermodynamic (E)-product. nih.gov

Enantioselective HWE reactions for the synthesis of chiral α,β-unsaturated esters have also been developed, employing chiral phosphonate reagents or chiral auxiliaries. researchgate.net These methods are crucial for the synthesis of optically active analogues of this compound.

Table 1: Factors Influencing E/Z Selectivity in the HWE Reaction

| Factor | Condition Favoring (E)-Isomer | Condition Favoring (Z)-Isomer |

| Phosphonate Reagent | Standard trialkyl phosphonoacetates | Phosphonates with electron-withdrawing groups (e.g., trifluoroethyl, aryl) mdpi.comresearchgate.net |

| Base | Strong, non-equilibrating bases (e.g., NaH) | Still-Gennari conditions (e.g., KHMDS with 18-crown-6) nrochemistry.com |

| Cation | Sodium, Potassium | Lithium (can promote Z-selectivity in some cases) |

| Temperature | Higher temperatures (e.g., room temperature to reflux) | Lower temperatures (e.g., -78 °C) nih.gov |

| Additives | Lewis acids (e.g., LiCl, MgBr2) can enhance E-selectivity acs.org | - |

Substrate Diversity and Functional Group Compatibility

The HWE reaction is renowned for its broad substrate scope and high degree of functional group tolerance, making it a robust method for the synthesis of complex molecules. thieme-connect.comresearchgate.net This versatility extends to the synthesis of this compound analogues from a wide range of substituted γ-butyrolactones. The reaction is compatible with various functional groups that might be present on the lactone ring, including ethers, esters, amides, and even protected alcohols and amines. researchgate.net This compatibility minimizes the need for extensive protecting group strategies, thereby streamlining the synthetic route.

The reaction's chemoselectivity allows for the preferential olefination of ketones or aldehydes in the presence of other carbonyl-containing groups, which is particularly advantageous when synthesizing more complex analogues. researchgate.net The wide availability of diverse phosphonate reagents further expands the scope, allowing for the introduction of various substituents on the acetate moiety of the target molecule. researchgate.net

Functionalization of Precursor Oxolane Systems

Alternative strategies for the synthesis of this compound involve the modification of pre-existing oxolane rings. These methods offer different retrosynthetic disconnections and can be advantageous for accessing specific substitution patterns.

Ring-Opening/Ring-Closing Approaches to Oxolan-2-ylidene Acetates

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic olefins, including unsaturated lactones. wikipedia.orgorganic-chemistry.org In a typical approach towards an oxolan-2-ylidene acetate, a suitable acyclic diene precursor would undergo an intramolecular metathesis reaction catalyzed by a ruthenium complex, such as a Grubbs or Hoveyda-Grubbs catalyst. organic-chemistry.orgresearchgate.net The driving force for this reaction is often the formation of a volatile byproduct like ethylene, which shifts the equilibrium towards the cyclic product. wikipedia.orgsigmaaldrich.com The E/Z selectivity of the resulting exocyclic double bond can be influenced by the catalyst structure and the substitution pattern of the diene precursor. organic-chemistry.org

While direct RCM to form the five-membered ring of this compound is feasible, an alternative strategy involves a ring-opening metathesis polymerization (ROMP) followed by a cross-metathesis or a subsequent ring-closing step. harvard.edu

Derivatization of Substituted Tetrahydrofuranones

The direct derivatization of substituted tetrahydrofuranones provides another synthetic entry to the oxolan-2-ylidene scaffold. This can involve the introduction of the exocyclic acetate moiety onto a pre-formed lactone ring. One potential, though less common, approach could involve the enolization of a tetrahydrofuranone and subsequent reaction with an appropriate electrophile to build up the acetate functionality. However, controlling the regioselectivity of enolate formation and the subsequent olefination can be challenging.

Emerging Synthetic Routes for the Oxolan-2-ylidene Scaffold

The development of novel catalytic systems continues to provide new avenues for the synthesis of complex organic molecules, including exocyclic olefins like this compound.

Metal-Catalyzed Transformations for Exocyclic Olefin Generation

Transition metal-catalyzed reactions offer powerful and often highly selective methods for the formation of carbon-carbon bonds. Palladium-catalyzed reactions, for instance, have been developed for the synthesis of α,β-unsaturated esters. nih.govnih.gov These can include cross-coupling reactions or C-H activation/functionalization pathways. For example, a palladium-catalyzed oxidative C-H functionalization could potentially be employed to directly introduce the acetate group onto a suitable oxolane precursor. nih.gov

Rhodium-catalyzed reactions have also shown great promise in the synthesis of α,β-unsaturated carbonyl compounds. rsc.orgnih.govresearchgate.netorganic-chemistry.org Rhodium catalysts can mediate the asymmetric hydrogenation of exocyclic α,β-unsaturated lactones to produce chiral saturated lactones with high enantioselectivity. rsc.orgresearchgate.net Conversely, rhodium-catalyzed 1,4-addition reactions to unsaturated systems can be employed to build complexity. organic-chemistry.orgacs.org

Ruthenium-catalyzed cross-metathesis is another powerful technique for forming carbon-carbon double bonds. rsc.orgrsc.orgnih.govresearchgate.net This reaction could be envisioned between a vinyl-substituted oxolan-2-one and an appropriate acrylate (B77674) derivative to generate the desired exocyclic double bond. The stereoselectivity of such reactions can often be controlled by the choice of the ruthenium catalyst. rsc.orgrsc.org

Cascade and Multicomponent Reactions for Scaffold Construction

The synthesis of the α-ylidene-γ-butyrolactone core, a key structural motif in numerous natural products, has been a fertile ground for the application of cascade and multicomponent reactions. While a direct, one-pot synthesis of this compound via these methods is not extensively documented, the principles underlying these powerful strategies can be clearly illustrated through the synthesis of closely related analogues. These reactions typically involve the orchestrated formation of multiple bonds to assemble the γ-butyrolactone ring and introduce the exocyclic double bond in a sequential or tandem manner.

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants, offer a particularly attractive strategy for the rapid generation of molecular diversity. An efficient approach for the synthesis of disubstituted γ-butyrolactones involves a multicomponent reaction of aldehydes, Meldrum's acid, and sulfoxonium ylides. rsc.org This method allows for the formation of the γ-butyrolactone ring with concomitant introduction of substituents at the β and γ positions. The choice of aldehyde dictates the nature of the substituent at the γ-position.

Another versatile multicomponent approach involves the reaction of pyrazole (B372694) carbaldehydes or indole-3-carbaldehyde, ethyl pyruvate, and N-bromosuccinimide. This method proceeds through a proposed mechanism involving bromination, condensation, and subsequent intramolecular cyclization to furnish the γ-butyrolactone scaffold.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. These reactions can be initiated through various catalytic means, including organocatalysis and transition-metal catalysis.

An elegant example of an organocatalytic cascade for the synthesis of chiral γ-lactols, which are versatile precursors to γ-lactones, involves the Michael-cyclization of 4-oxa-α,β-unsaturated carboxylic acids with aldehydes. This reaction furnishes functionalized γ-lactols with high yields and enantioselectivities. These lactols can then be readily transformed into trisubstituted γ-lactones.

The intramolecular Rauhut-Currier reaction represents a powerful cascade process for the enantioselective synthesis of α-alkylidene-γ-butyrolactones. nih.gov This reaction, often promoted by acid/base organocatalysts, involves the intramolecular conjugate addition of an enolate to an activated alkene, leading to the formation of the α-ylidene-γ-butyrolactone core with excellent control of stereochemistry. nih.govresearchgate.net

Furthermore, tandem reactions that combine different reaction types in a single pot have been developed. For instance, a tandem Knoevenagel condensation–Michael addition strategy can be envisioned for the synthesis of the target scaffold. nih.gov This would involve the initial condensation of a γ-butyrolactone-containing precursor with an appropriate aldehyde, followed by a Michael addition to introduce the desired functional group.

The application of formaldehyde (B43269) surrogates in multicomponent reactions is also a noteworthy strategy. nih.govbeilstein-journals.org Due to the high reactivity and toxicity of formaldehyde, stable and easy-to-handle precursors are often employed to introduce a one-carbon unit, which could be a key step in constructing the exocyclic methylene (B1212753) group of the target molecule.

While the direct synthesis of this compound using these advanced methodologies remains a specific challenge, the examples above clearly demonstrate the power and versatility of cascade and multicomponent reactions in constructing the core γ-butyrolactone scaffold and introducing the α-ylidene functionality. Future research in this area will likely focus on the development of novel cascade and multicomponent reactions specifically tailored for the one-pot synthesis of this and related α-ylidene-γ-butyrolactones with diverse ester functionalities.

Table 1: Examples of Cascade and Multicomponent Reactions for γ-Butyrolactone Synthesis

| Reaction Type | Key Reactants | Catalyst/Promoter | Product Type | Ref. |

| Multicomponent Reaction | Aldehydes, Meldrum's acid, Sulfoxonium ylides | - | trans-β,γ-disubstituted γ-butyrolactones | rsc.org |

| Multicomponent Reaction | Pyrazole carbaldehyde, Ethyl pyruvate, N-bromosuccinimide | - | Substituted γ-butyrolactones | |

| Organocatalytic Cascade | 4-oxa-α,β-unsaturated carboxylic acids, Aldehydes | Organocatalyst | Chiral γ-lactols | |

| Intramolecular Cascade | - | Acid/Base Organocatalysts | α-Alkylidene-γ-butyrolactones | nih.govresearchgate.net |

| Tandem Reaction | γ-Butyrolactone precursor, Aldehyde | - | α-Ylidene-γ-butyrolactones | nih.gov |

Reactivity Profiles and Mechanistic Investigations of Methyl Oxolan 2 Ylidene Acetate

Conjugate Addition Reactions (Michael Additions)

Methyl (oxolan-2-ylidene)acetate is an α,β-unsaturated ester, making it an excellent Michael acceptor. It readily undergoes conjugate addition reactions, also known as Michael additions, where a nucleophile attacks the β-carbon of the carbon-carbon double bond. wikipedia.org This reactivity is attributed to the electron-withdrawing nature of the ester group, which polarizes the double bond and renders the β-carbon electrophilic. masterorganicchemistry.com

The general mechanism for the Michael addition involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate. This enolate is then protonated to yield the final 1,4-adduct. libretexts.org

Intermolecular Michael Additions with Diverse Nucleophiles

This compound reacts with a wide array of nucleophiles in intermolecular Michael additions, encompassing both carbon-based and heteroatom nucleophiles. masterorganicchemistry.com

Enolates: Enolates, generated from ketones, esters, or other carbonyl compounds, are classic carbon nucleophiles for Michael additions. nih.gov The reaction of an enolate with this compound results in the formation of a new carbon-carbon bond, leading to a 1,5-dicarbonyl compound. The stereochemical outcome of these additions can often be controlled by the reaction conditions and the nature of the enolate. rug.nl For instance, the use of chiral auxiliaries on the enolate can induce diastereoselectivity in the Michael addition. rug.nl

Organocuprates: Organocuprates, also known as Gilman reagents, are soft nucleophiles that are particularly effective for 1,4-addition to α,β-unsaturated carbonyl compounds. youtube.commasterorganicchemistry.com Unlike harder nucleophiles like Grignard or organolithium reagents which tend to favor 1,2-addition to the carbonyl group, organocuprates selectively add to the β-carbon. masterorganicchemistry.comyoutube.com The reaction of a lithium dialkylcuprate with this compound introduces an alkyl group at the β-position of the lactone ring.

Table 1: Examples of Michael Additions with Carbon-Based Nucleophiles

| Nucleophile | Product Structure | Key Features | |

|---|---|---|---|

| Ketone Enolate |  |

Forms a 1,5-dicarbonyl compound. Stereoselectivity can be influenced by reaction conditions. | |

| Organocuprate |  |

Selective 1,4-addition of an alkyl or aryl group. masterorganicchemistry.comyoutube.com |

Heteroatom Nucleophiles (e.g., Aza-Michael and Oxa-Michael Additions)

Stereo- and Regioselective Aza-Michael Additions

The aza-Michael addition involves the conjugate addition of a nitrogen nucleophile, such as an amine or an azide, to an α,β-unsaturated carbonyl compound. nih.gov These reactions are of significant interest as they provide a direct route to β-amino carbonyl compounds, which are valuable building blocks in organic synthesis. The stereoselectivity of aza-Michael additions to chiral α,β-unsaturated esters can be influenced by the nature of the nucleophile and the catalyst employed. beilstein-journals.org For instance, the use of chiral amines or catalysts can lead to the formation of enantioenriched products. Regioselectivity is generally high, with the nucleophile preferentially attacking the β-position. nih.gov

Table 2: Research Findings on Aza-Michael Additions

| Nitrogen Nucleophile | Catalyst/Conditions | Stereochemical Outcome | Research Focus |

|---|---|---|---|

| Primary Amines | Base-catalyzed (e.g., Cs2CO3) | Generally high regioselectivity for the β-position. | Development of efficient catalytic systems for the synthesis of β-amino acid derivatives. nih.gov |

| Chiral Amines | Organocatalysts | Can achieve high enantioselectivity. | Asymmetric synthesis of chiral β-amino lactones. |

Intramolecular Oxa-Michael Cyclizations

The oxa-Michael addition involves the conjugate addition of an oxygen nucleophile. nih.gov While intermolecular oxa-Michael additions are known, intramolecular versions are particularly powerful for the synthesis of oxygen-containing heterocyclic systems. semanticscholar.orgresearchgate.net In the context of a molecule containing both a hydroxyl group and an α,β-unsaturated ester moiety, an intramolecular oxa-Michael reaction can lead to the formation of a cyclic ether. These cyclizations can be promoted by either acid or base catalysts. semanticscholar.org The stereochemical outcome of the cyclization is often dictated by the substrate's geometry and the reaction conditions, potentially leading to the formation of specific diastereomers. researchgate.net

Table 3: Catalysts and Conditions for Intramolecular Oxa-Michael Cyclizations

| Catalyst Type | Example Catalyst | Key Observations |

|---|---|---|

| Brønsted Acid | Trifluoromethanesulfonic acid | Efficient catalysis under microwave irradiation and solvent-free conditions. semanticscholar.org |

| Lewis Acid | Scandium(III) triflate | Can promote cyclization, though may require specific substrates and conditions. nih.gov |

| Base | Sodium methoxide (B1231860) | Promotes cascade reactions initiated by oxa-Michael addition. nih.gov |

Intramolecular Michael Cascade Reactions for Polycyclic Systems

The strategic placement of both a nucleophilic center and a Michael acceptor within the same molecule can initiate intramolecular cascade reactions. These sequences, often triggered by a Michael addition, can rapidly generate complex polycyclic structures from relatively simple starting materials. For instance, a substrate containing an enolate precursor and an α,β-unsaturated ester can undergo an intramolecular Michael addition followed by another intramolecular reaction, such as an aldol (B89426) condensation or another cyclization, to form bicyclic or even more complex ring systems. These cascade reactions are highly valuable in total synthesis for their efficiency in building molecular complexity. frontiersin.orgresearchgate.net

Mechanistic Insights into Michael Addition Stereocontrol

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction for this class of molecules. wikipedia.orgmasterorganicchemistry.combyjus.com The stereocontrol of this reaction is of paramount importance in asymmetric synthesis. For γ-butenolides, which are structurally analogous to this compound, direct organocatalytic asymmetric vinylogous Michael addition reactions have been successfully developed. nih.gov

For instance, the reaction of γ-butenolides with chalcones, catalyzed by chiral 1,2-diaminocyclohexane, proceeds via a di-iminium transition state to yield syn-Michael adducts with high diastereoselectivities (>99:1 dr) and enantioselectivities (up to 96% ee). nih.gov This suggests that the stereochemical outcome is dictated by the geometry of the transition state, which is influenced by the chiral catalyst.

In the context of γ-substituted butenolides, asymmetric Michael additions to nitroolefins have been achieved using bifunctional thiourea (B124793) Quinine-derived catalysts. mdpi.com Furthermore, the use of chiral phase transfer catalysts in the vinylogous Michael addition of γ-lactones to 4-nitro-5-styrylisoxazoles has been reported to provide the corresponding adducts in good yields with moderate diastereo- and enantioselectivity. mdpi.com These examples highlight the potential for achieving high stereocontrol in Michael additions involving this compound through the use of appropriate chiral catalysts.

Table 1: Asymmetric Michael Addition of γ-Butenolides to Chalcones Catalyzed by chiral 1,2-diaminocyclohexane

| Entry | Chalcone | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Chalcone | 75 | >99:1 | 95 |

| 2 | 4-Methylchalcone | 78 | >99:1 | 96 |

| 3 | 4-Methoxychalcone | 72 | >99:1 | 94 |

Data sourced from a study on direct organocatalytic asymmetric vinylogous Michael addition reactions of γ-butenolides. nih.gov

Cycloaddition Reactions

[3+2] dipolar cycloadditions are powerful methods for the construction of five-membered heterocyclic rings. wikipedia.org The reaction of α,β-unsaturated lactones with 1,3-dipoles like nitrones provides access to isoxazolidine (B1194047) derivatives.

Studies on α,β-unsaturated γ- and δ-lactones have shown that they readily undergo [3+2] cycloaddition reactions with cyclic nitrones. researchgate.netnih.gov The reactivity is influenced by the electronic nature of both the lactone (dipolarophile) and the nitrone (1,3-dipole). The reaction of five-membered cyclic nitrones with α,β-unsaturated γ-lactones leads to the formation of spiroisoxazolidine structures. researchgate.net These reactions can be catalyzed by Lewis acids, such as Sc(OTf)₃, which can enhance the reaction rate and influence the stereochemical outcome. rsc.org

The diastereoselectivity of the [3+2] cycloaddition is a critical aspect. In the reaction of cyclic nitrones with α,β-unsaturated γ-lactones, the formation of specific diastereomers is observed. The stereochemical pathway can be influenced by the reaction conditions. For instance, thermal reactions may favor the endo approach of the reactants, leading to the thermodynamic product. researchgate.net In contrast, Lewis acid catalysis can favor the formation of the exo adduct. researchgate.net The regioselectivity is generally high, with the nucleophilic carbon of the nitrone adding to the β-carbon of the unsaturated lactone. wikipedia.org

A key finding in the study of [3+2] cycloadditions involving α,β-unsaturated γ-lactones is the reversibility of the reaction. researchgate.net When these reactions are conducted at elevated temperatures and for prolonged periods, the formation of the more stable, thermodynamic product is observed. researchgate.netwikipedia.orgpressbooks.pub This is in contrast to reactions with δ-lactones, which are typically under kinetic control. researchgate.net The reversibility in the case of γ-lactones like this compound implies that the product distribution can be shifted towards the most stable isomer by adjusting the reaction conditions, a hallmark of thermodynamic control. wikipedia.orgpressbooks.pubyoutube.com This phenomenon has implications for the stereochemical outcome, as it can lead to the erosion of the initial kinetic product ratio over time.

Table 2: Kinetic vs. Thermodynamic Control in the Cycloaddition of a Cyclic Nitrone to an α,β-Unsaturated γ-Lactone

| Conditions | Product Ratio (Kinetic:Thermodynamic) |

|---|---|

| Low Temperature, Short Reaction Time | Predominantly Kinetic Product |

This table illustrates the general principle of kinetic versus thermodynamic control observed in the cycloaddition reactions of α,β-unsaturated γ-lactones. researchgate.netwikipedia.orgpressbooks.pub

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.org While α,β-unsaturated lactones can act as dienophiles in these reactions, their reactivity is often influenced by the substitution pattern and the nature of the diene.

Investigations into the reactions of α,β-unsaturated δ-lactones with activated dienes, such as Brassard's diene, have revealed that the reaction may not proceed via a concerted Diels-Alder mechanism. nih.govresearchgate.netresearchgate.net Instead, a stepwise mechanism involving a vinylogous Michael addition followed by cyclization has been proposed, supported by DFT calculations. nih.gov However, with highly reactive dienes like cyclopentadiene, α,β-unsaturated δ-lactones can undergo a formal [4+2] cycloaddition. nih.govresearchgate.netresearchgate.net

For α,β-unsaturated aldehydes, an aminocatalytic inverse-electron-demand Diels-Alder reaction with coumalates has been developed, leading to [2.2.2]-bicyclic lactones. acs.org This suggests that with appropriate activation, derivatives of this compound could potentially participate in [4+2] cycloaddition reactions. The feasibility and stereochemical outcome of such reactions would likely depend on the specific diene and reaction conditions employed.

Pericyclic Reactions Beyond Cycloadditions

While cycloaddition reactions of this compound and related compounds are a significant area of study, other classes of pericyclic reactions, such as sigmatropic rearrangements and electrocyclic reactions, present intriguing possibilities for reactivity. Although specific examples involving this compound are not extensively documented in the literature, the structural motifs present in the molecule suggest a potential for such transformations under appropriate thermal or photochemical conditions.

Sigmatropic rearrangements involve the migration of a sigma-bond across a conjugated system. In the context of structures related to this compound, nih.govresearchgate.net-sigmatropic rearrangements of oxonium ylides are a known process. For instance, rhodium-catalyzed reactions of donor/acceptor carbenoids with substituted allyl alcohols can lead to a tandem oxonium ylide formation followed by a nih.govresearchgate.net-sigmatropic rearrangement, which competes with O-H insertion reactions. nih.gov This type of rearrangement could theoretically be induced in this compound if an appropriate substituent is present on the oxolane ring, which could stabilize the necessary intermediates.

Another relevant rearrangement is the 2-oxonia- researchgate.netresearchgate.net-sigmatropic rearrangement, which has been identified as a competitive pathway in the formation of oxacyclic rings. mdpi.com This pathway involves the rearrangement of an enol ether, a structural feature present in this compound. The feasibility of such a rearrangement would depend on the specific reaction conditions and the substitution pattern of the molecule.

Electrocyclic reactions, which involve the concerted cyclization of a conjugated polyene or the reverse ring-opening process, represent another potential pericyclic pathway. nih.govresearchgate.net The exocyclic double bond in this compound is part of a conjugated system with the ester carbonyl group. While simple thermal or photochemical electrocyclization of this system is not straightforward, derivatives with extended conjugation could potentially undergo such reactions. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and whether the reaction is induced by heat or light. nih.govgoogle.com

Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions

| Number of π-Electrons | Thermal Conditions | Photochemical Conditions |

| 4n | Conrotatory | Disrotatory |

| 4n + 2 | Disrotatory | Conrotatory |

Transformations Involving the Ester Moiety

The methyl ester group in this compound is a key functional handle for a variety of chemical transformations, including transesterification and nucleophilic attack at the carbonyl center.

Transesterification Reactions and Alkyl Exchange

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group with another alcohol. This process is typically catalyzed by either an acid or a base. For this compound, this reaction would allow for the synthesis of a variety of other alkyl (oxolan-2-ylidene)acetates.

The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the new alcohol. In base-catalyzed transesterification, a strong base deprotonates the incoming alcohol to form a more potent nucleophile, the alkoxide, which then attacks the carbonyl carbon.

While specific studies on the transesterification of this compound are not prevalent, the principles are well-established for other esters. nih.gov The reaction conditions can be optimized to favor the formation of the desired product, often by using the new alcohol as the solvent to drive the equilibrium.

Table 2: Examples of Transesterification Reactions

| Starting Ester | Reagent Alcohol | Catalyst | Product Ester |

| Methyl Acetate (B1210297) | Ethanol | Acid or Base | Ethyl Acetate |

| Ethyl Butyrate | Methanol | Acid or Base | Methyl Butyrate |

| This compound | Ethanol | Acid or Base | Ethyl (oxolan-2-ylidene)acetate |

| This represents a predicted reaction based on general principles. |

Reduction and Other Nucleophilic Attacks at the Carbonyl Center

The carbonyl carbon of the ester group in this compound is electrophilic and susceptible to attack by various nucleophiles. A common transformation is the reduction of the ester to a primary alcohol.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters. mdpi.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the methoxide group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. The reduction of this compound with LiAlH₄ is expected to yield 2-(oxolan-2-ylidene)ethanol.

Other nucleophiles, such as Grignard reagents or organolithium compounds, can also attack the ester carbonyl. This typically leads to the formation of tertiary alcohols after a second addition of the organometallic reagent to the intermediate ketone. The general reactivity of carbonyl compounds towards nucleophilic attack is a cornerstone of organic synthesis. nih.govresearchgate.net

Table 3: Predicted Products of Nucleophilic Attack on this compound

| Reagent | Intermediate | Final Product |

| LiAlH₄ | 2-(Oxolan-2-ylidene)acetaldehyde | 2-(Oxolan-2-ylidene)ethanol |

| CH₃MgBr (excess) | 3-(Oxolan-2-ylidene)butan-2-one | 2-Methyl-3-(oxolan-2-ylidene)butan-2-ol |

Investigations of Oxolane Ring Reactivity

The tetrahydrofuran (B95107) (oxolane) ring in this compound, while generally stable, can undergo specific reactions under certain conditions, including ring-opening and rearrangement.

Ring-Opening Reactions under Specific Conditions

The cleavage of cyclic ethers like tetrahydrofuran typically requires strong acidic conditions. masterorganicchemistry.com The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by a counter-ion or another nucleophile present in the reaction mixture. For instance, treatment with a strong acid like hydroiodic acid (HI) would lead to ring opening.

Lewis acids are also known to promote the ring-opening of tetrahydrofuran and its derivatives. mdpi.com The coordination of the Lewis acid to the ether oxygen activates the C-O bond towards cleavage. The presence of the exocyclic double bond and the ester group in this compound could influence the regioselectivity of the ring-opening reaction. Reactions of 2-hetaryl-2-(tetrahydro-2-furanylidene)acetonitriles with various nucleophiles have been shown to proceed via ring-opening of the tetrahydrofuran moiety. researchgate.net

Rearrangements Involving the Cyclic Ether

Rearrangements involving the oxolane ring in compounds structurally related to this compound can be induced under various conditions. For example, Lewis acid-mediated rearrangements of related cyclic acetals have been reported to yield substituted tetrahydrofurans. nih.gov

Furthermore, metal-catalyzed reactions can lead to rearrangements. Gold-catalyzed rearrangements of enynes containing cyclic ether moieties are known to produce complex molecular architectures. acs.org While not directly applicable to this compound itself, these examples highlight the potential for skeletal rearrangements of the oxolane ring system under the influence of transition metal catalysts. Photochemical conditions can also induce ring expansion reactions in related heterocyclic systems. rsc.org Base-catalyzed rearrangements are also a possibility, potentially leading to isomerization of the double bond or other structural changes. stackexchange.com

Applications of Methyl Oxolan 2 Ylidene Acetate in Complex Organic Molecule Synthesis

Role as a Key Synthon for Diverse Heterocyclic Compounds

The unique arrangement of functional groups in methyl (oxolan-2-ylidene)acetate makes it an attractive starting material for the synthesis of various heterocyclic systems. Its exocyclic double bond is susceptible to nucleophilic attack and participation in cycloaddition reactions, providing a gateway to more elaborate structures centered around the stable five-membered tetrahydrofuran (B95107) core.

Building Block for Furanone and Lactone Derivatives

As a derivative of γ-butyrolactone, this compound is itself a functionalized lactone. Its primary role in this context is not to form new lactone rings, but to serve as a scaffold upon which more complex lactone-containing molecules can be built. The α,β-unsaturated system is a prime target for conjugate addition reactions (Michael additions), allowing for the introduction of a wide array of substituents at the α-position to the carbonyl group. This strategy enables the elaboration of the existing lactone core, leading to highly substituted and stereochemically rich furanone structures.

For instance, the reaction with soft nucleophiles, such as organocuprates or thiolates, can introduce alkyl, aryl, or sulfur-containing moieties. The resulting enolate can then be trapped to create a second stereocenter, providing access to complex, non-racemic lactone derivatives which are prevalent motifs in many natural products.

Precursor for Azetidine (B1206935) and Oxetane (B1205548) Ring Systems

The synthesis of strained four-membered rings like azetidines and oxetanes requires specific and often highly controlled synthetic strategies. While α,β-unsaturated esters are known to participate in reactions that can lead to such structures, the use of this compound specifically as a precursor for azetidine and oxetane ring systems is not extensively documented in prominent scientific literature. The synthesis of these small rings typically relies on alternative precursors that are chemically predisposed to intramolecular cyclizations forming four-membered systems, such as appropriately substituted haloalcohols or amino alcohols. For example, the related compound, methyl (oxetan-3-ylidene)acetate, is utilized in aza-Michael additions to produce substituted azetidines, demonstrating the general reactivity of this class of compounds.

Synthesis of Spirocyclic Scaffolds

Spirocyclic compounds, which contain two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. This compound is a promising candidate for the synthesis of spirocyclic scaffolds where the spiro-center is the C2 atom of the oxolane ring. This can be achieved through several synthetic pathways that leverage the reactivity of the exocyclic double bond.

One major route is through [3+2] cycloaddition reactions. For example, reaction with azomethine ylides can generate spiro-pyrrolidine systems fused to the oxolane ring. Another powerful method involves a tandem Michael addition/intramolecular cyclization sequence. In this approach, a nucleophile with a tethered electrophilic site attacks the double bond, and the resulting enolate intermediate then cyclizes to form the second ring of the spiro-system.

| Reaction Type | Reactant | Key Reagents | Resulting Spiro-System |

| [3+2] Cycloaddition | Azomethine Ylide | Ag(I) or Lewis Acid | Spiro[tetrahydrofuran-2,3'-pyrrolidine] |

| Michael Addition/Cyclization | 2-Nitrophenylacetonitrile | Base (e.g., DBU) | Spiro[tetrahydrofuran-2,3'-indole] |

| Diels-Alder [4+2] Cycloaddition | Substituted Diene | Heat or Lewis Acid | Spiro[tetrahydrofuran-2,1'-cyclohexene] |

This table represents plausible synthetic transformations for creating spirocycles from this compound based on its known chemical reactivity.

These strategies provide access to novel and structurally diverse spirocyclic frameworks that are valuable for exploring new areas of chemical space in drug discovery.

Formation of Quinazolinone and Thiazole (B1198619) Derivatives

Quinazolinones and thiazoles are important heterocyclic cores found in many pharmacologically active compounds. However, established synthetic routes to these heterocycles typically rely on specific and well-known precursors, such as anthranilic acid derivatives for quinazolinones or α-haloketones and thioamides for thiazoles. A literature review indicates that this compound is not a conventional or reported synthon for the direct construction of either quinazolinone or thiazole ring systems.

Integration into Total Synthesis Strategies of Natural Products and Bio-Inspired Molecules

The γ-butyrolactone ring is a ubiquitous structural motif present in a vast number of natural products with diverse biological activities. While this compound represents a functionalized and readily available source of this core structure, its specific integration into the total synthesis of named natural products is not prominently featured in the scientific literature.

Synthetic strategies often focus on building the lactone ring at a late stage or using other precursors. However, the potential of this compound as a starting point in a synthetic campaign remains. Its utility would lie in its ability to introduce the C2-substituted γ-butyrolactone moiety early in a synthesis, which could then be further elaborated. For instance, a Wittig or Horner-Wadsworth-Emmons reaction on γ-butyrolactone itself produces the title compound, which can then undergo diastereoselective Michael additions. This sequence could be a key step in setting the stereochemistry of complex natural products.

Design and Synthesis of Functional Organic Materials Precursors

The development of new functional organic materials, including polymers and metal-organic frameworks, often relies on the design of novel monomeric precursors. The exocyclic double bond in this compound makes it a potential monomer for addition polymerization. Radical or anionic polymerization could yield polymers with pendant lactone groups. Such materials could have interesting properties, such as altered polarity, thermal stability, or the ability to be chemically modified post-polymerization by opening the lactone ring.

While the related saturated compound, 2-methyltetrahydrofuran, is gaining significant attention as a bio-derived "green" solvent and fuel additive, the application of this compound as a precursor for functional materials is an area that remains largely unexplored in published research.

Computational and Theoretical Investigations of Methyl Oxolan 2 Ylidene Acetate and Its Reactions

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Methyl (oxolan-2-ylidene)acetate. These computational methods provide insights into the arrangement of electrons and the forces holding the molecule together, which in turn dictate its reactivity and stability.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.orgnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgresearchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, defining the molecule's nucleophilic character, while the LUMO is the orbital that will most readily accept electrons, indicating its electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity. For this compound, the interaction of its frontier orbitals with those of a reacting partner would determine the course of a chemical reaction. wikipedia.org For instance, in a reaction with a nucleophile, the nucleophile's HOMO would interact with the LUMO of the acetate (B1210297). Conversely, in a reaction with an electrophile, the electrophile's LUMO would interact with the acetate's HOMO.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Significance for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally indicates higher reactivity. |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within the this compound molecule is not uniform due to the presence of electronegative oxygen atoms in the ester and lactone functionalities. This uneven charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.netresearchgate.net

An MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net For this compound, the oxygen atoms of the carbonyl groups would exhibit a negative electrostatic potential, making them susceptible to attack by electrophiles. Conversely, the carbon atoms of the carbonyl groups and the exocyclic double bond would likely show a more positive potential, marking them as sites for nucleophilic attack.

Conformational Analysis of the Oxolane Ring and Exocyclic Double Bond

The five-membered oxolane ring in this compound is not planar and can adopt various conformations, such as the "envelope" or "twist" forms. The exocyclic double bond introduces rigidity to a portion of the molecule, influencing the preferred conformation of the ring. A conformational analysis would seek to identify the most stable three-dimensional arrangement of the atoms by calculating the potential energy of different conformers. This is crucial as the molecule's conformation can significantly impact its reactivity by affecting the accessibility of its reactive sites.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. researchgate.netnih.gov It allows for the investigation of the entire reaction pathway, from reactants to products, providing a detailed understanding of how the reaction occurs.

Elucidation of Reaction Energy Profiles and Transition States

A reaction energy profile, or reaction coordinate diagram, maps the energy of a system as it progresses from reactants to products. chemguide.co.ukyoutube.com These profiles reveal the energy barriers, known as activation energies, that must be overcome for a reaction to proceed. chemguide.co.ukyoutube.com The peak of this energy barrier corresponds to the transition state, which is an unstable, short-lived arrangement of atoms that is intermediate between the reactants and products. chemguide.co.ukresearchgate.net

For reactions involving this compound, DFT calculations could be used to model the reaction pathway, identify the structure of the transition state(s), and calculate the activation energy. nih.gov If a reaction proceeds through one or more intermediates, these would appear as valleys in the energy profile between transition states. chemguide.co.ukyoutube.comresearchgate.net The step with the highest activation energy is the rate-determining step of the reaction. youtube.com

Table 2: Components of a Reaction Energy Profile

| Component | Description |

| Reactants | The starting materials of the reaction. |

| Products | The substances formed as a result of the reaction. |

| Transition State | The highest energy point on the reaction coordinate connecting reactants and products (or intermediates). chemguide.co.uk |

| Intermediate | A relatively stable species that exists for a finite time during the reaction, located in an energy well between two transition states. chemguide.co.uk |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction; the energy difference between the reactants and the transition state. chemguide.co.uk |

Computational Modeling of Regioselectivity and Diastereoselectivity

Many reactions involving molecules like this compound can potentially yield multiple products. Regioselectivity refers to the preference for bond formation at one position over another, while diastereoselectivity refers to the preference for the formation of one diastereomer over another.

Computational modeling using DFT can be employed to predict the regioselectivity and diastereoselectivity of reactions. By calculating the activation energies for the different possible reaction pathways leading to various regioisomers or diastereomers, chemists can determine the most likely product. The pathway with the lowest activation energy will be the most kinetically favored, and thus the corresponding product will be formed in the greatest amount. This predictive capability is invaluable for designing synthetic routes that are both efficient and selective.

Spectroscopic Property Predictions for Structural and Mechanistic Elucidation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for identifying reaction intermediates and confirming the structure of products in mechanistic studies.

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using DFT. The vibrational frequencies and their corresponding intensities are computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes and to identify functional groups present in transient species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is widely used for this purpose. The magnetic shielding tensors for each nucleus are calculated and then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). These theoretical chemical shifts are instrumental in the structural elucidation of unknown products or unstable intermediates.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting UV-Vis absorption spectra. This approach calculates the excitation energies and oscillator strengths of electronic transitions. The predicted λmax values can be compared with experimental spectra to identify chromophores and to understand the electronic structure of the molecule and its derivatives.

The table below summarizes the computational methods used for predicting different spectroscopic properties.

| Spectroscopic Technique | Computational Method | Predicted Parameters | Application in Mechanistic Studies |

| Infrared (IR) | Density Functional Theory (DFT) | Vibrational Frequencies, Intensities | Identification of functional groups in intermediates and products |

| Nuclear Magnetic Resonance (NMR) | DFT with Gauge-Including Atomic Orbital (GIAO) | ¹H and ¹³C Chemical Shifts, Coupling Constants | Structural determination of reaction species |

| UV-Visible (UV-Vis) | Time-Dependent DFT (TD-DFT) | Absorption Wavelengths (λmax), Oscillator Strengths | Identification of chromophores and electronic transitions in reactants, intermediates, and products |

Although no specific predicted spectroscopic data for this compound was found, numerous studies on other organic molecules have demonstrated the high accuracy of these computational methods in reproducing experimental spectra, thereby aiding in the confirmation of their structures.

Future Research Directions and Emerging Avenues for Methyl Oxolan 2 Ylidene Acetate

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

A primary objective in contemporary organic synthesis is the development of catalytic systems that offer high efficiency, selectivity (chemo-, regio-, and enantio-), and operational simplicity. For transformations involving methyl (oxolan-2-ylidene)acetate, future efforts will likely concentrate on organocatalysis and transition-metal catalysis.

Research into new metal-carbon catalysts, which feature a three-dimensional array of metal particles within a carbon matrix, presents a promising direction. hud.ac.uk These systems offer potential advantages over conventional supported catalysts, and their application could lead to more robust and recyclable catalysts for reactions such as conjugate additions or hydrogenations of the exocyclic double bond in this compound. While palladium catalysis has been effectively used for the synthesis of related ylidene acetates, future work could focus on adapting these methods. nih.gov The development of chiral ligands for metals like rhodium and palladium will be crucial for achieving high enantioselectivity, a key requirement for the synthesis of biologically active molecules. rsc.orgresearchgate.net

Interactive Table 1: Potential Catalytic Systems for Future Research

| Catalyst Type | Metal/Organic Core | Target Reaction | Potential Advantage |

|---|---|---|---|

| Chiral Lewis Acid | Boron, Copper | Asymmetric Michael Addition | High enantioselectivity, activation of the α,β-unsaturated system. |

| Chiral Phosphine (B1218219) Ligand | Rhodium, Iridium | Asymmetric Hydrogenation | Access to chiral saturated lactones with high enantiomeric excess. |

| Cinchona Alkaloid | Thiourea (B124793) Moiety | Asymmetric Conjugate Addition | Metal-free catalysis, promoting green chemistry principles. |

| N-Heterocyclic Carbene (NHC) | Imidazolium-based | Homoenolate Reactivity (Umpolung) | Access to unconventional reaction pathways and products. |

Exploration of Unconventional Reactivity Modes and Tandem Reactions

Beyond its established role as a Michael acceptor, this compound is a candidate for unconventional and tandem reaction sequences that can rapidly build molecular complexity from a simple starting material. These "domino" or "cascade" reactions, where multiple bonds are formed in a single operation, are highly sought after for their efficiency.

Future research could explore acid-catalyzed domino reactions, similar to those developed for analogous benzo[b]pyrrolo[1,2-d] hud.ac.ukresearchgate.netthiazine systems. researchgate.net For instance, a reaction between this compound and a suitable reaction partner like a β-nitrostyrene could, under the right catalytic conditions, lead to complex polycyclic scaffolds in a single step. researchgate.net The development of tandem homologation-acylation sequences is another promising avenue. nih.gov Such a one-pot reaction could extend the carbon chain and introduce a new functional group simultaneously, providing rapid access to more complex γ-keto ester derivatives. nih.gov The potential for this substrate to participate in pericyclic reactions, such as [4+2] or [3+2] cycloadditions, also warrants deeper investigation, potentially yielding novel spirocyclic systems.

Interactive Table 2: Prospective Tandem Reactions for this compound

| Reaction Type | Potential Partner(s) | Resulting Scaffold | Key Advantage |

|---|---|---|---|

| Domino Michael/Annulation | β-Nitrostyrenes | Fused Polycyclic Heterocycles | High step economy, rapid complexity generation. researchgate.net |

| Tandem Homologation/Acylation | Zinc Carbenoid, Anhydride | γ-Keto Esters, Spiroketals | One-pot multi-bond formation. nih.gov |

| [4+2] Cycloaddition | Electron-rich Dienes | Spirocyclic Lactones | Construction of complex 3D architectures. |

Application in Sustainable Chemistry: Green Synthetic Approaches and Biocatalysis

The principles of green chemistry are increasingly guiding synthetic strategy. Future work on this compound will undoubtedly prioritize the development of more sustainable methodologies. This includes the use of catalysts based on earth-abundant metals, minimizing solvent use, and exploring reactions in aqueous media.

Biocatalysis stands out as a particularly promising green approach. The use of enzymes, such as ene-reductases from the Old Yellow Enzyme (OYE) family, could facilitate highly selective and environmentally benign reductions of the carbon-carbon double bond. Lipases could be employed for the selective hydrolysis or transesterification of the methyl ester group under mild conditions. The development of chemo-enzymatic cascade reactions, where an enzymatic step is combined with a chemical transformation in one pot, could offer elegant and efficient routes to valuable chiral building blocks derived from this compound.

Advanced Computational Methodologies for Prediction, Design, and High-Throughput Screening of Related Transformations

Computational chemistry provides powerful tools for accelerating research and discovery. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of this compound, predict its reactivity, and elucidate the mechanisms of its transformations. For example, computational models can help explain the regio- and stereoselectivity observed in catalytic reactions, guiding the rational design of more effective catalysts.

Future applications will likely involve more advanced computational strategies. High-throughput virtual screening could be used to rapidly test vast libraries of potential catalysts or reaction partners, identifying promising candidates for laboratory investigation. Machine learning algorithms, trained on existing reaction data, could predict the outcomes of new transformations involving this compound, further accelerating the pace of discovery. These in silico methods will be indispensable for designing novel tandem reactions and for predicting unconventional reactivity modes that have not yet been explored experimentally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.